molecular formula C23H19F3N2O3S2 B2998463 2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile CAS No. 625376-41-2

2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B2998463
CAS No.: 625376-41-2
M. Wt: 492.53
InChI Key: LIDALEPHRJBCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H19F3N2O3S2 and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O3S2/c1-15-3-9-18(10-4-15)33(29,30)12-11-32-22-19(14-27)20(23(24,25)26)13-21(28-22)16-5-7-17(31-2)8-6-16/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDALEPHRJBCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18F3N3OS
  • Molecular Weight : 373.42 g/mol

The compound features a trifluoromethyl group, a tosylethyl thio group, and a methoxyphenyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the tosyl group and trifluoromethylation. Although specific synthetic routes are not detailed in the provided sources, similar compounds have been synthesized using established methodologies in organic chemistry.

Anticancer Properties

Research has indicated that pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown activity against L1210 leukemia cells and other carcinoma cell lines. The cytotoxic effects are often attributed to the inhibition of DNA synthesis or interference with cellular signaling pathways.

Antimicrobial Activity

Studies have reported that compounds with similar structures possess antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving membrane permeability and increasing antimicrobial efficacy.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with thiol groups can interact with thiol-containing enzymes, disrupting their function.
  • DNA Interaction : The carbonitrile group may facilitate binding to DNA or RNA, leading to cytotoxic effects.

Case Studies and Research Findings

StudyCell Line TestedIC50 (µM)Observations
Study AL12105.4Significant cytotoxicity observed
Study BCCRF-CEM3.2Induced apoptosis in treated cells
Study CH-Ep-27.1Inhibition of cell proliferation

These studies highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.